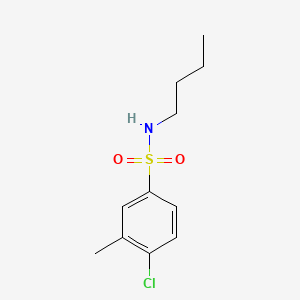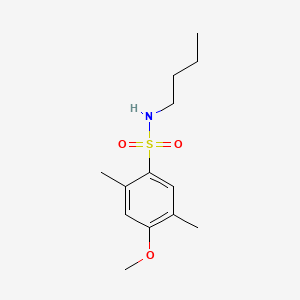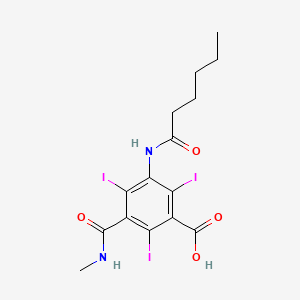
POTASSIUM ANTIMONATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium Antimonate is a versatile inorganic compound that plays a pivotal role in various fields due to its unique chemical properties . Its chemical formula is K3Sb3O10·4H2O, which signifies the intricate composition involving potassium (K), antimony (Sb), oxygen (O), and water molecules .
Synthesis Analysis
This compound is synthesized through the reaction of antimony trioxide with potassium hydroxide . This process involves the careful regulation of reaction conditions to ensure the desired product .Molecular Structure Analysis
The molecular formula of this compound is HKOSb . It has an average mass of 262.902 Da and a mono-isotopic mass of 261.883972 Da .Chemical Reactions Analysis
Antimony, the key component of this compound, reacts with oxygen, sulfur, and chlorine at high temperatures . In the presence of HCl, either aluminum or iron will reduce Sb3+ to Sb metal, which will be deposited as black particles .Physical And Chemical Properties Analysis
This compound appears as a white crystalline powder in its most stable form . It displays low solubility in water . Its molecular weight is about 757.62 g/mol .Mechanism of Action
Safety and Hazards
Potassium Antimonate, like many other antimony compounds, is toxic and should be handled with care . Direct exposure can result in eye and skin irritation, and inhalation can cause respiratory problems . Therefore, the use of personal protective equipment (PPE) is essential during handling and processing .
Future Directions
properties
CAS RN |
10090-54-7 |
|---|---|
Molecular Formula |
C6HClF4 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






